Benzyl 4-chlorobutanoate
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Overview
Description
Benzyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is also known by its IUPAC name, butanoic acid, 4-chloro-, phenylmethyl ester. This compound is characterized by the presence of a benzyl group attached to a 4-chlorobutanoate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutyric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutanoate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxybutanoate derivatives.
Oxidation Reactions: Products include benzaldehyde and benzoic acid.
Reduction Reactions: Products include benzyl alcohol and butanoic acid derivatives.
Scientific Research Applications
Benzyl 4-chlorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for prodrugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 4-chlorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The pathways involved include ester hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
Benzyl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Benzyl 4-fluorobutanoate: Similar structure but with a fluorine atom instead of chlorine.
Benzyl 4-iodobutanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Benzyl 4-chlorobutanoate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it suitable for certain chemical reactions where other halogenated analogs may not be as effective.
Properties
CAS No. |
2327-84-6 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
benzyl 4-chlorobutanoate |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
YNNMVUZMFAPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCl |
Origin of Product |
United States |
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